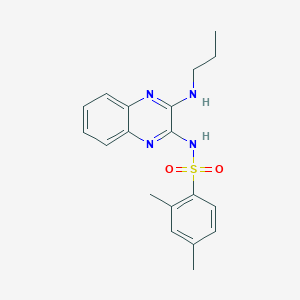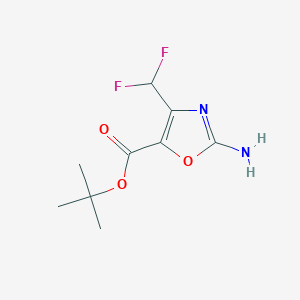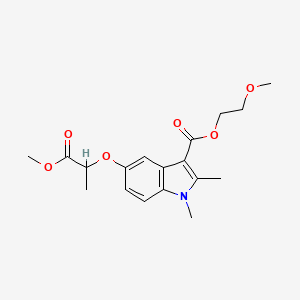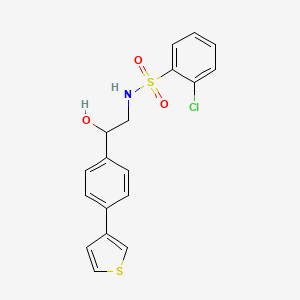
2,4-dimethyl-N-(3-(propylamino)quinoxalin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethyl-N-(3-(propylamino)quinoxalin-2-yl)benzenesulfonamide, also known as PPQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PPQ is a quinoxaline-based compound that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, neuroscience, and molecular biology.
Applications De Recherche Scientifique
Anticancer and Radioprotective Activities
The research into benzenesulfonamide derivatives, such as 2,4-dimethyl-N-(3-(propylamino)quinoxalin-2-yl)benzenesulfonamide, has shown promising results in the field of anticancer and radioprotective agents. Novel quinolines synthesized from benzenesulfonamide have been evaluated for their in vitro anticancer activity, with certain compounds displaying significant cytotoxic activities compared to reference drugs like doxorubicin. Additionally, some derivatives have shown in vivo radioprotective activities against γ-irradiation in mice, highlighting their potential in cancer therapy and radiation protection (Ghorab et al., 2008).
Antimicrobial Applications
The synthesis of quinoline clubbed with sulfonamide moiety has led to new compounds with strong antimicrobial properties. These compounds have been tested for their antimicrobial activity, showing high effectiveness against Gram-positive bacteria. The study suggests their potential as novel antimicrobial agents, contributing to the development of new treatments for bacterial infections (Biointerface Research in Applied Chemistry, 2019).
Sensing and Detection Applications
The development of organic molecule-based sensors utilizing benzenesulfonamide derivatives has opened new avenues in the detection of various analytes. One such sensor demonstrated capabilities for fluorescent moisture detection, smartphone-assisted colorimetric phosgene recognition, and the discrimination of divalent (Cu2+) and trivalent (Fe3+) ions. This multifaceted application showcases the potential of benzenesulfonamide derivatives in environmental monitoring, chemical warfare agent detection, and analytical chemistry (Kaushik et al., 2021).
Enzyme Inhibition and Molecular Docking Studies
Recent studies have explored the structural properties of potent human carbonic anhydrase inhibitors bearing benzenesulfonamide moieties. These compounds have shown remarkable inhibition for specific isoforms of carbonic anhydrase, a crucial enzyme involved in various physiological processes. The research underscores the therapeutic potential of these compounds in treating diseases where enzyme inhibition is beneficial, supported by molecular docking studies to understand their mechanism of action (Buemi et al., 2019).
Propriétés
IUPAC Name |
2,4-dimethyl-N-[3-(propylamino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-4-11-20-18-19(22-16-8-6-5-7-15(16)21-18)23-26(24,25)17-10-9-13(2)12-14(17)3/h5-10,12H,4,11H2,1-3H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEIOKASILYBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(3-(propylamino)quinoxalin-2-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-methoxybenzoate](/img/structure/B2843225.png)
![[1H-indol-3-yl(phenyl)methyl]methylamine](/img/structure/B2843226.png)

![N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride](/img/structure/B2843228.png)
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2843229.png)

![N-(furan-2-ylmethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2843231.png)
![N-(4-ethoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2843233.png)

![3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2843239.png)
![3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2843242.png)

![N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2843245.png)
![2-Mercapto-7-methyl-3-o-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2843247.png)